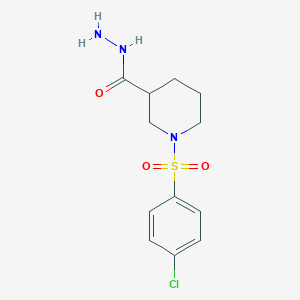
1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide” is a chemical compound with the molecular formula C12H16ClN3O3S and a molecular weight of 317.79 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” can be elucidated using various spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and EI-MS . These techniques provide information about the types of atoms in the molecule and their connectivity.Wissenschaftliche Forschungsanwendungen
Diabetes Treatment Potential
1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide derivatives have been synthesized and evaluated for their biological potential, particularly in treating type II diabetes. Some derivatives demonstrated potent α-glucosidase inhibitory activity, surpassing even acarbose, a standard commercially available α-glucosidase inhibitor (Aziz ur-Rehman et al., 2018).
Antibacterial Applications
Derivatives of this compound have been found effective against various bacterial strains. A study showed that specific derivatives exhibited substantial inhibitory effects against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Kashif Iqbal et al., 2017).
Enzyme Inhibition for Neurodegenerative Diseases
Research has shown that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are significant in the context of neurodegenerative diseases like Alzheimer's. Molecular docking studies have confirmed the potential of these compounds as inhibitors (H. Khalid et al., 2014).
Antioxidant and Anticholinesterase Activities
Sulfonyl hydrazone compounds, incorporating piperidine derivatives, have been synthesized and evaluated for antioxidant capacity and anticholinesterase activity. These studies are important for understanding the therapeutic potential of these compounds in various oxidative stress-related conditions (Nurcan Karaman et al., 2016).
Alzheimer’s Disease Treatment Candidates
Certain N-substituted derivatives of this compound were synthesized to evaluate their potential as drug candidates for Alzheimer’s disease. These compounds have shown promising results in enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, a target in Alzheimer’s disease treatment (A. Rehman et al., 2018).
Potential Anticancer Agents
Derivatives of this compound have been synthesized and evaluated as potential anticancer agents. Certain compounds showed significant anticancer activity, suggesting their potential use in cancer therapy (A. Rehman et al., 2018).
Antimicrobial Activity in Agriculture
This compound derivatives have shown potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. This suggests their potential application in agricultural pest management (K. Vinaya et al., 2009).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S/c13-10-3-5-11(6-4-10)20(18,19)16-7-1-2-9(8-16)12(17)15-14/h3-6,9H,1-2,7-8,14H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHCZIFXXIJZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2491776.png)
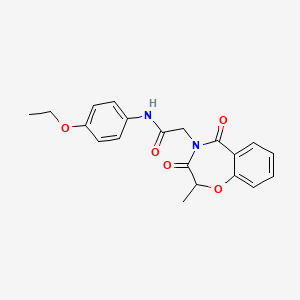
![N-(2-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2491781.png)
![methyl 3-({[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2491783.png)
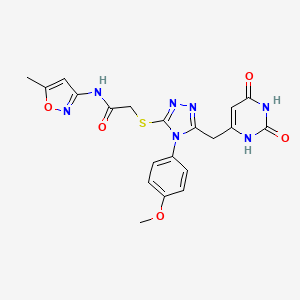
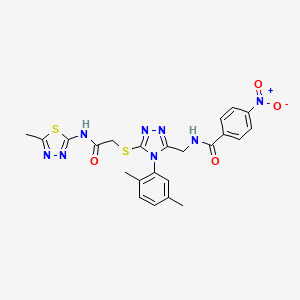
![4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2491791.png)
![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)
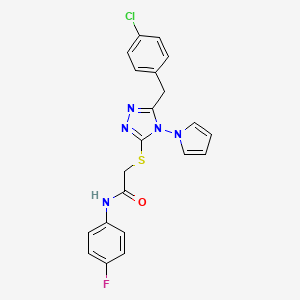
![potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B2491795.png)
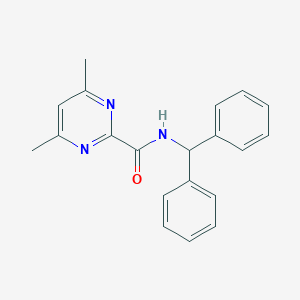

![3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-ETHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2491798.png)
